Clofilium

Cardiac Electrophysiology Long QT Syndrome Potassium Channel Pharmacology

Clofilium is the essential gold-standard positive control for proarrhythmia screening. Its unique multi-channel blockade of IKr, IKs, KvLQT1, and hEAG1 ensures reliable torsades de pointes (TdP) induction (60-80% incidence), a phenotype unattainable with selective IKr blockers like dofetilide. This broader profile makes it indispensable for ICH S7B-compliant cardiac safety assessment and for studying repolarization reserve. Substitution compromises assay validity. For robust, reproducible preclinical data, Clofilium is the only verified choice.

Molecular Formula C21H37ClN+
Molecular Weight 339.0 g/mol
CAS No. 68379-02-2
Cat. No. B1199958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofilium
CAS68379-02-2
Synonyms4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium
clofilium
clofilium bromide
clofilium phosphate
clofilium phosphate (1:1)
fluoroclofilium
Molecular FormulaC21H37ClN+
Molecular Weight339.0 g/mol
Structural Identifiers
SMILESCCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl
InChIInChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1
InChIKeyWPSYTTKBGAZSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofilium (CAS 68379-02-2) as a Multi-Target Class III Antiarrhythmic Agent for Cardiac Electrophysiology Research


Clofilium (CAS 68379-02-2) is a quaternary ammonium compound that functions as a Class III antiarrhythmic agent [1]. Its primary mechanism involves the blockade of multiple cardiac potassium channels, including hERG (Kv11.1), KvLQT1 (Kv7.1), IKs, and IKr currents [2], thereby prolonging cardiac action potential duration (APD) and effective refractory period (ERP) without significantly affecting conduction velocity [3]. Unlike many Class III agents that exhibit high selectivity for the rapid delayed rectifier potassium current (IKr), Clofilium demonstrates a broader multi-channel blocking profile, making it a unique tool for investigating complex cardiac repolarization mechanisms and proarrhythmic models [4].

Clofilium (CAS 68379-02-2): Why Generic Substitution with Standard IKr Blockers Fails for Complex Electrophysiology Studies


Clofilium is not interchangeable with other Class III antiarrhythmic agents due to its fundamentally distinct multi-channel blocking profile [1]. While compounds such as dofetilide, E-4031, and d-sotalol are highly selective for the IKr (hERG) channel, Clofilium demonstrates significant inhibitory activity at KvLQT1, hEAG1, and IKs channels in addition to hERG [2]. This broader pharmacological footprint results in a unique electrophysiological signature—including a higher and more reliable propensity to induce torsades de pointes (TdP) in preclinical models—making it indispensable as a positive control in proarrhythmia screening assays where selective IKr blockers may fail to elicit the desired arrhythmic phenotype [3]. Substituting Clofilium with a selective IKr blocker would fundamentally alter the experimental outcome and compromise the validity of established proarrhythmia models [4].

Clofilium (CAS 68379-02-2): Quantitative Evidence of Differential Selectivity and Potency for Procurement Decisions


Clofilium vs. E-4031 and Dofetilide: Differential Inhibition of KvLQT1 (IKs) Channel

Clofilium significantly inhibits the KvLQT1 (Kv7.1) potassium channel current, unlike the highly IKr-selective blockers E-4031 and dofetilide, which exhibit no inhibitory activity at this channel [1]. This broader channel blockade profile underpins Clofilium's distinct electrophysiological effects compared to selective IKr blockers.

Cardiac Electrophysiology Long QT Syndrome Potassium Channel Pharmacology

Clofilium vs. Sematilide: Quantified Superiority in Prolonging Atrial Action Potential Duration

In rabbit sinoatrial (SA) nodal tissue, Clofilium was found to be approximately 3 to 18 times more potent than Sematilide in increasing the action potential duration (APD) and spontaneous cycle length (SCL) [1]. This significant difference in potency translates to lower required concentrations for achieving desired electrophysiological effects in vitro.

Atrial Arrhythmia Action Potential Duration In Vitro Electrophysiology

Clofilium vs. LY97241: Divergent Potency at hERG vs. hEAG1 Potassium Channels

Clofilium exhibits a distinct selectivity profile compared to its tertiary analog LY97241. While LY97241 is a more potent blocker of the hERG channel, Clofilium demonstrates superior potency at the hEAG1 channel, which is implicated in cancer cell proliferation [1][2]. This inverse selectivity profile highlights the importance of the quaternary ammonium structure for targeting hEAG1.

Oncology Ion Channel Pharmacology hERG/hEAG1 Selectivity

Clofilium vs. Ibutilide and D-Sotalol: Higher and More Consistent Torsades de Pointes (TdP) Incidence

In a comparative in vivo rabbit model of proarrhythmia, Clofilium induced the highest incidence of torsades de pointes (TdP) among several Class III agents, establishing it as a robust and reliable positive control for cardiac safety studies [1]. This high proarrhythmic liability is a direct consequence of its multi-channel blocking activity.

Proarrhythmia Cardiac Safety Pharmacology Torsades de Pointes

Clofilium vs. Terikalant and Erythromycin: Superior Proarrhythmic Activity for In Vivo TdP Model Validation

Clofilium demonstrates a significantly higher and more reliable proarrhythmic activity compared to the less selective K+ channel blocker terikalant and the selective IKr blocker erythromycin in an established in vivo model [1]. This high incidence makes it an ideal positive control for validating proarrhythmia assays.

In Vivo Proarrhythmia Model Safety Pharmacology Torsades de Pointes

Clofilium's Exceptional Cardiac Tissue Retention: PK Differentiator for Long-Term In Vivo Studies

Clofilium exhibits a uniquely long cardiac tissue half-life, which translates to a prolonged electrophysiological effect, a characteristic not commonly reported for other Class III agents. This extended duration of action in target tissue is a critical differentiator for chronic in vivo study design [1].

Cardiac Pharmacokinetics Tissue Distribution In Vivo Electrophysiology

Clofilium (CAS 68379-02-2): Validated Research and Industrial Application Scenarios


Positive Control in Proarrhythmia (Torsades de Pointes) Assays

Clofilium is the established gold-standard positive control for in vitro (e.g., isolated perfused rabbit heart) and in vivo proarrhythmia models due to its high and reliable induction of torsades de pointes (TdP) [1][2][3]. Its 60-80% TdP incidence rate in validated models ensures assay sensitivity and provides a robust benchmark for evaluating the torsadogenic potential of new chemical entities, fulfilling ICH S7B regulatory guidelines for cardiac safety assessment [2][3].

Tool Compound for Investigating hEAG1 (Kv10.1) Channel Biology in Oncology

With its potent inhibition of hEAG1 channels (IC50 0.8 nM) [1], Clofilium serves as a valuable chemical probe for investigating the role of hEAG1 in cancer cell proliferation, migration, and tumorigenesis [2]. Its superior potency at hEAG1 compared to its close analog LY97241 (IC50 1.9 nM) makes it the preferred tool for target validation studies and for exploring hEAG1 as a therapeutic target in oncology [1].

Validation of Models for Long QT Syndrome (LQTS) and KvLQT1 Dysfunction

Clofilium's ability to inhibit KvLQT1, a channel genetically linked to LQTS [1], makes it a critical tool for pharmacological validation of cellular and animal models of this syndrome. Unlike IKr-selective blockers (e.g., dofetilide, E-4031), which have no effect on KvLQT1, Clofilium allows researchers to pharmacologically mimic the loss-of-function phenotype associated with KCNQ1 mutations, facilitating the study of disease mechanisms and screening of potential therapeutic interventions [1].

Investigating Multi-Channel Block Pharmacology in Cardiac Electrophysiology

Clofilium's unique profile as a blocker of multiple cardiac K+ currents (IKr, IKs, KvLQT1) [1] makes it an ideal tool for dissecting the complex interplay of repolarizing currents in the heart. Researchers can utilize Clofilium to study the electrophysiological consequences of combined IKr/IKs blockade, a scenario more reflective of some disease states and polypharmacy effects than the use of highly selective single-channel blockers, thereby providing deeper insights into mechanisms of repolarization reserve and arrhythmogenesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofilium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.